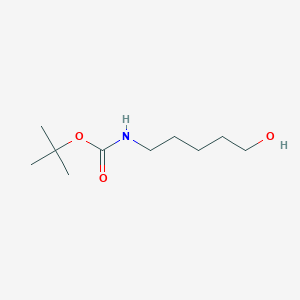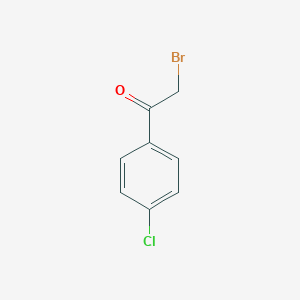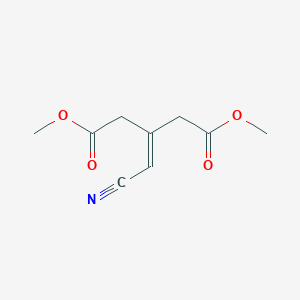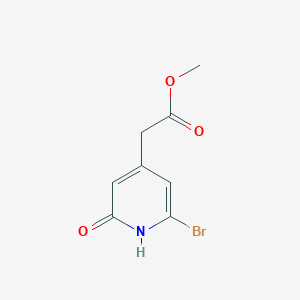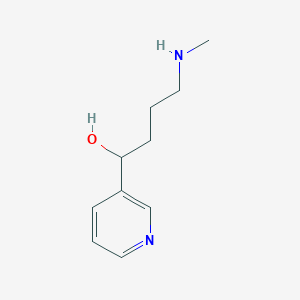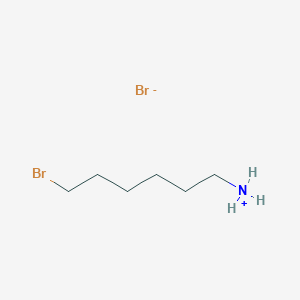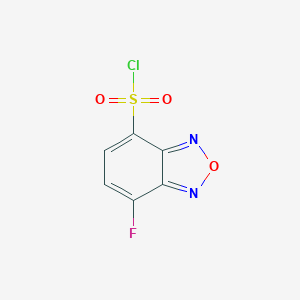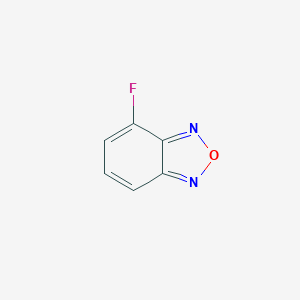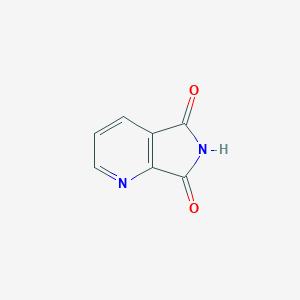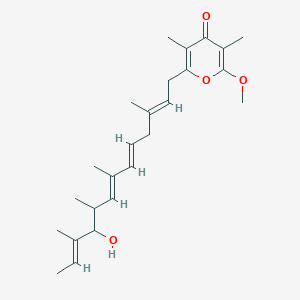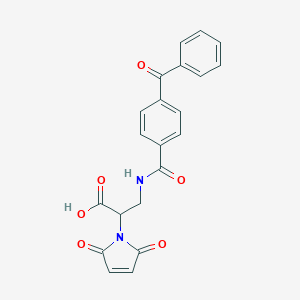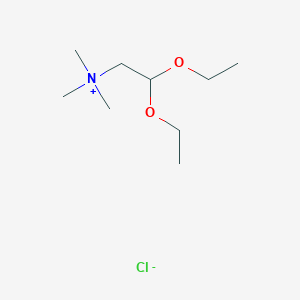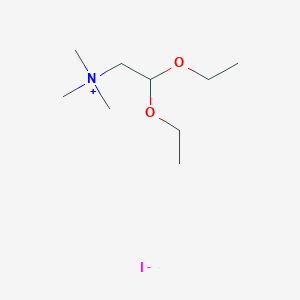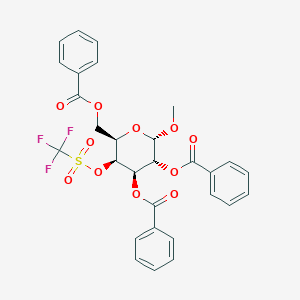
1,4-Bis(methylsulfonylsulfanylmethyl)benzene
説明
Synthesis Analysis
The synthesis of related bis(sulfonyl) compounds has been detailed in various studies, highlighting methods that might be adaptable for synthesizing 1,4-Bis(methylsulfonylsulfanylmethyl)benzene. For instance, the synthesis of 1,3-bis(styrylsulfonyl)benzene and its cyclopropanation was reported, providing insights into the synthesis of sulfonyl benzene derivatives through specific configurational assignments based on IR, 1H NMR, and 13C NMR spectral data (M. Reddy et al., 1989). This method's adaptability to synthesize 1,4-Bis(methylsulfonylsulfanylmethyl)benzene can be explored by modifying the sulfonyl groups and the benzene substitution pattern.
Molecular Structure Analysis
The molecular structure of bis(sulfonyl)benzene derivatives is crucial for understanding their reactivity and properties. X-ray crystallography and spectroscopic methods like 19F NMR have been used to investigate the structures of similar compounds, revealing significant insights into their molecular geometry and electronic configuration. For example, the study of sterically hindered bis(phosphino) and bis(phosphoryl) derivatives of tetrafluorobenzene provided detailed structural information through X-ray crystallography, highlighting the bond angles and electronic environments around the substituents (Shigeru Sasaki et al., 1999). These methodologies could be applied to determine the detailed molecular structure of 1,4-Bis(methylsulfonylsulfanylmethyl)benzene.
Chemical Reactions and Properties
The chemical reactivity of 1,4-Bis(methylsulfonylsulfanylmethyl)benzene can be inferred from studies on similar bis(sulfonyl)benzene compounds. These studies often explore reactions like cyclopropanation, Michael addition, and condensation reactions, which could be relevant for understanding the potential chemical transformations of 1,4-Bis(methylsulfonylsulfanylmethyl)benzene. For instance, the cyclopropanation of 1,3-bis(styrylsulfonyl)benzene demonstrates how such compounds can undergo cycloaddition reactions, providing a pathway to cyclic derivatives (M. Reddy et al., 1989).
Physical Properties Analysis
The physical properties of bis(sulfonyl)benzenes, such as solubility, melting points, and crystal structure, can significantly influence their applicability in various fields. Techniques such as differential scanning calorimetry (DSC) and wide-angle X-ray diffraction (WAXD) have been employed to characterize the phase behavior and thermal properties of related compounds. These studies can provide a foundation for predicting the physical behavior of 1,4-Bis(methylsulfonylsulfanylmethyl)benzene under different conditions.
Chemical Properties Analysis
The chemical properties of 1,4-Bis(methylsulfonylsulfanylmethyl)benzene, including its acidity, basicity, reactivity towards nucleophiles and electrophiles, and redox characteristics, are central to its potential applications. Research on similar sulfonyl-containing compounds reveals detailed insights into their reactivity patterns, such as the photochemical generation of sulfonyl radicals and their subsequent reactions, which could shed light on the reactive nature of 1,4-Bis(methylsulfonylsulfanylmethyl)benzene (Ya Wu et al., 2017).
科学的研究の応用
Asymmetric Synthesis and Catalysis :
- A chiral bis-sulfoxide ligand, closely related to 1,4-Bis(methylsulfonylsulfanylmethyl)benzene, exhibits excellent enantioselectivities in rhodium-catalyzed asymmetric 1,4-addition reactions. This advancement is pivotal for accessing optically pure flavanones, an important class of organic compounds (Chen et al., 2010).
Photochemical Studies :
- 1,4-Bis(phenylsulfonyloxy)benzene, another derivative, undergoes S–O cleavage under certain conditions, leading to various photoproducts. This reaction is significant for understanding the photochemical properties of such compounds (Wu & Wu, 2017).
Metal-Organic Complexes :
- In the field of inorganic chemistry, derivatives of 1,4-Bis(methylsulfonylsulfanylmethyl)benzene have been used to construct copper metal-organic systems. These complexes have potential applications in catalysis and materials science (Dai et al., 2009).
Organic Electronics and Fluorophores :
- 2,5-Bis(methylsulfonyl)-1,4-diaminobenzene, a compound related to 1,4-Bis(methylsulfonylsulfanylmethyl)benzene, has been identified as a novel architecture for green fluorophores. It shows promising characteristics for applications in imaging and optoelectronic devices due to its high fluorescence emission and stability (Beppu et al., 2015).
Antioxidant Activity :
- Bis heterocycles derivatives of 1,4-Bis(methylsulfonylsulfanylmethyl)benzene have been synthesized and tested for antioxidant activity, highlighting potential applications in pharmaceuticals and health sciences (Lavanya et al., 2015).
特性
IUPAC Name |
1,4-bis(methylsulfonylsulfanylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S4/c1-17(11,12)15-7-9-3-5-10(6-4-9)8-16-18(2,13)14/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJMUASPEZRNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC1=CC=C(C=C1)CSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409301 | |
| Record name | 1,4-bis(methylsulfonylsulfanylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(methylsulfonylsulfanylmethyl)benzene | |
CAS RN |
3948-46-7 | |
| Record name | 1,4-bis(methylsulfonylsulfanylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



